

# High-throughput screening assays for 6-ethyl-1H-indole libraries

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 6-ethyl-1H-indole

Cat. No.: B1341951

[Get Quote](#)

## APPLICATION NOTE & PROTOCOLS

Title: High-Throughput Screening Strategies for the Interrogation of **6-Ethyl-1H-Indole** Compound Libraries

For: Researchers, scientists, and drug development professionals.

## Abstract

The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a multitude of biological targets with high affinity.<sup>[1][2]</sup> This versatility has led to the development of numerous indole-containing drugs for a wide range of diseases, including cancer, infections, and neurological disorders.<sup>[3][4][5]</sup> This application note provides a comprehensive guide for designing and executing high-throughput screening (HTS) campaigns for compound libraries based on the **6-ethyl-1H-indole** scaffold. We present detailed, field-proven protocols for three distinct and powerful HTS assays: a target-based Fluorescence Polarization (FP) kinase assay, a cell-based luminescent viability/cytotoxicity assay, and a proximity-based AlphaScreen assay for protein-protein interactions. Furthermore, we address the critical aspects of data analysis, hit validation, and the mitigation of common screening artifacts associated with indole-like compounds.

## Introduction: The Significance of the Indole Scaffold

The indole nucleus is a versatile heterocyclic building block found in many natural products and clinically approved drugs.[1][5][6] Its unique electronic properties and rigid, planar structure allow it to participate in various non-covalent interactions with biological macromolecules, including hydrogen bonding,  $\pi$ - $\pi$  stacking, and hydrophobic interactions. This has made it a highly successful scaffold in drug discovery, with derivatives showing activity against targets as diverse as protein kinases, G protein-coupled receptors (GPCRs), enzymes, and tubulin.[4][7][8][9]

High-throughput screening (HTS) is an indispensable tool for exploring the vast chemical space of an indole library, enabling the rapid testing of millions of compounds to identify "hits" that modulate a specific biological pathway.[10] The success of an HTS campaign hinges on the careful selection and development of robust, sensitive, and miniaturizable assays.[11][12] This guide provides the strategic framework and detailed protocols to empower researchers to effectively screen **6-ethyl-1H-indole** libraries and accelerate the discovery of novel therapeutic leads.

## The HTS Workflow: From Library to Validated Hit

A successful HTS campaign is a multi-step process that requires careful planning and execution. The overall workflow is designed to systematically reduce a large compound library to a small number of well-characterized, confirmed hits.



[Click to download full resolution via product page](#)

Figure 1: A generalized workflow for a high-throughput screening campaign.

## Assay Selection & Protocol Deep Dive

The choice of assay is dictated by the biological question being asked. Here we detail three common, yet powerful, assay formats suitable for screening indole libraries against different target classes.

## Protocol A: Target-Based Kinase Inhibition Assay (Fluorescence Polarization)

**Scientific Rationale:** Protein kinases are a major class of drug targets, and many indole derivatives are known kinase inhibitors.<sup>[7][13]</sup> Fluorescence Polarization (FP) is a homogeneous assay technology ideal for HTS, measuring the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.<sup>[14][15]</sup> In this competitive binding assay, a fluorescent tracer (a known ligand or labeled phosphopeptide) binds to a kinase or an anti-phospho-antibody. An active inhibitor from the library will displace the tracer, causing it to tumble more rapidly and resulting in a decrease in the polarization signal.<sup>[14]</sup>

Table 1: Kinase FP Assay - Key Parameters & Plate Layout

| Parameter          | Recommended Value                                            | Notes                                                |
|--------------------|--------------------------------------------------------------|------------------------------------------------------|
| Plate Format       | 384-well, low-volume, black                                  | Minimizes reagent use and background fluorescence.   |
| Final Assay Volume | 20 $\mu$ L                                                   | Typical for HTS miniaturization.                     |
| Compound Conc.     | 10 $\mu$ M (final)                                           | Standard single-point screening concentration.       |
| DMSO Conc.         | $\leq$ 1% (final)                                            | High DMSO can affect enzyme activity and solubility. |
| Reagents           | Kinase, ATP, Fluorescent Tracer, Substrate Peptide, Antibody | Specific reagents depend on the kinase target.       |
| Controls           |                                                              |                                                      |
| Negative Control   | DMSO only (no compound)                                      | Represents 0% inhibition (High FP signal).           |
| Positive Control   | Known potent inhibitor (e.g., Staurosporine)                 | Represents 100% inhibition (Low FP signal).          |

#### Detailed Protocol:

- Compound Plating: Using an acoustic liquid handler or pin tool, transfer 200 nL of compound from the 1 mM library stock plate into the 384-well assay plate. This results in a 10  $\mu$ M final concentration in a 20  $\mu$ L assay. Add 200 nL of DMSO to control wells.
- Kinase/Substrate Addition: Prepare a master mix containing the target kinase and its specific peptide substrate in kinase reaction buffer. Dispense 10  $\mu$ L of this mix into each well of the assay plate.
- Initiate Reaction: Prepare an ATP solution in kinase reaction buffer. Dispense 5  $\mu$ L of the ATP solution into each well to start the kinase reaction.
- Incubation: Seal the plate and incubate at room temperature (e.g., 25-30°C) for 60-90 minutes. The optimal time should be determined during assay development.

- Detection: Prepare a "Stop/Detection" mix containing EDTA (to chelate Mg<sup>2+</sup> and stop the reaction), an anti-phospho-antibody, and the fluorescent tracer. Dispense 5  $\mu$ L of this mix into each well.
- Final Incubation: Incubate the plate for at least 60 minutes at room temperature, protected from light, to allow the antibody-tracer binding to reach equilibrium.
- Read Plate: Read the plate on a microplate reader equipped for fluorescence polarization. [15] Excitation/Emission wavelengths will depend on the fluorophore used (e.g., 485nm Ex / 535nm Em for fluorescein).

## Protocol B: Cell-Based Viability/Cytotoxicity Assay (Luminescent)

Scientific Rationale: Phenotypic screening directly measures the effect of a compound on cell health, which is a crucial endpoint for anticancer drug discovery.[4] The CellTiter-Glo® Luminescent Cell Viability Assay is a gold-standard HTS method that quantifies ATP, an indicator of metabolically active cells.[16][17] A decrease in ATP levels generates a lower luminescent signal, indicating cytotoxicity. This "add-mix-measure" format is extremely simple and robust, making it ideal for HTS.[16][18]

Table 2: CellTiter-Glo® Assay - Key Parameters & Plate Layout

| Parameter           | Recommended Value                             | Notes                                                                   |
|---------------------|-----------------------------------------------|-------------------------------------------------------------------------|
| Plate Format        | 384-well, solid white, tissue-culture treated | White plates maximize luminescent signal.                               |
| Cell Line           | Target-relevant (e.g., U87MG glioblastoma)    | Cell number should be optimized for linear signal. <a href="#">[19]</a> |
| Seeding Density     | 1,000 - 5,000 cells/well                      | Determined during assay development.                                    |
| Compound Incubation | 48 - 72 hours                                 | Allows sufficient time for cytotoxic effects to manifest.               |
| Controls            |                                               |                                                                         |
| Negative Control    | DMSO only (no compound)                       | Represents 100% cell viability (High luminescence).                     |
| Positive Control    | Potent cytotoxic agent (e.g., Doxorubicin)    | Represents 0% cell viability (Low luminescence).                        |

#### Detailed Protocol:

- Cell Seeding: Using a multichannel pipette or automated dispenser, seed cells in 25  $\mu$ L of culture medium into each well of a 384-well plate. Incubate overnight (37°C, 5% CO<sub>2</sub>) to allow cells to attach.
- Compound Addition: Add 50 nL of compound (from 10 mM stock) or DMSO to the appropriate wells.
- Incubation: Return the plates to the incubator for the desired period (e.g., 72 hours).
- Assay Procedure: a. Remove plates from the incubator and allow them to equilibrate to room temperature for approximately 30 minutes.[\[18\]](#)[\[19\]](#) b. Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions by mixing the buffer and lyophilized substrate.[\[19\]](#)[\[20\]](#) c. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in the well (e.g., add 25  $\mu$ L of reagent).[\[18\]](#) d. Place the plate on an orbital shaker for

2 minutes to induce cell lysis.[19][20] e. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[19][20]

- Read Plate: Measure luminescence using a plate luminometer. An integration time of 0.25–1 second per well is a good starting point.[19]

## Protocol C: Proximity-Based Protein-Protein Interaction Assay (AlphaScreen)

Scientific Rationale: Disrupting protein-protein interactions (PPIs) is a challenging but increasingly important therapeutic strategy. AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a highly sensitive, bead-based technology for studying biomolecular interactions.[21][22] It utilizes "Donor" and "Acceptor" beads that are coated with molecules that bind to two interacting proteins. When the proteins interact, the beads are brought into close proximity (~200 nm). Excitation of the Donor bead at 680 nm generates singlet oxygen, which diffuses to the nearby Acceptor bead, triggering a chemiluminescent signal.[23] A compound that inhibits the PPI will prevent this proximity, leading to a loss of signal.[24]

[Click to download full resolution via product page](#)

Figure 2: Principle of an AlphaScreen PPI Inhibition Assay.

Table 3: AlphaScreen PPI Assay - Key Parameters

| Parameter          | Recommended Value                                                                           | Notes                                                                        |
|--------------------|---------------------------------------------------------------------------------------------|------------------------------------------------------------------------------|
| Plate Format       | 384-well ProxiPlate™ or OptiPlate™                                                          | Specialized plates for AlphaScreen assays.                                   |
| Final Assay Volume | 15 µL                                                                                       | Highly miniaturizable format.                                                |
| Reagents           | Biotinylated Protein A, Tagged Protein B, Streptavidin-Donor Beads, Anti-Tag-Acceptor Beads | Ensure buffer components are compatible (avoid biotin). <a href="#">[25]</a> |
| Incubation         | 1-3 hours at room temperature                                                               | Protected from light.                                                        |
| Controls           |                                                                                             |                                                                              |
| Negative Control   | DMSO only (no compound)                                                                     | Represents intact PPI (High signal).                                         |
| Positive Control   | Unlabeled peptide/protein known to disrupt PPI                                              | Represents inhibited PPI (Low signal).                                       |

#### Detailed Protocol:

- Compound Plating: Dispense 50 nL of 10 mM compound stock or DMSO into assay plates.
- Protein Addition: Prepare a master mix of the tagged Protein B in assay buffer. Dispense 5 µL into each well.
- Initiate Interaction: Prepare a master mix of the biotinylated Protein A in assay buffer. Dispense 5 µL into each well. Briefly centrifuge the plate (e.g., 1000 rpm for 1 min) and incubate for 30 minutes at room temperature.
- Bead Addition: Prepare a master mix of the Streptavidin-Donor and Anti-Tag-Acceptor beads in assay buffer under subdued light conditions. Dispense 5 µL of the bead suspension into each well.
- Final Incubation: Seal the plate with an aluminum foil seal and incubate for 1-3 hours at room temperature, protected from light.

- Read Plate: Read the plate on an AlphaScreen-capable reader (e.g., EnVision®, PHERAstar®).

## Data Analysis, Hit Confirmation, and Counter-Screening

### Primary Data Analysis & Quality Control

The quality of an HTS assay is paramount and is statistically assessed using the Z'-factor (Z-prime).[26] This metric accounts for the separation between the positive and negative controls and the signal variability.[26]

Z'-Factor Formula:  $Z' = 1 - (3 * (\sigma_{\text{pos}} + \sigma_{\text{neg}})) / |\mu_{\text{pos}} - \mu_{\text{neg}}|$

- $Z' > 0.5$ : An excellent assay, suitable for HTS.[27]
- $0 < Z' < 0.5$ : An acceptable assay, may require optimization.[28]
- $Z' < 0$ : An unacceptable assay.[28]

Raw data from each plate should be normalized to the plate's internal controls to calculate Percent Inhibition:  $\% \text{ Inhibition} = 100 * (1 - (\text{Signal}_{\text{compound}} - \mu_{\text{pos}}) / (\mu_{\text{neg}} - \mu_{\text{pos}}))$

A hit is typically defined as a compound that meets a certain threshold, often based on the Z-score, which measures how many standard deviations a compound's signal is from the plate mean.[29][30] A common threshold is a Z-score  $\leq -3$  or  $\geq 3$ , depending on the assay format.[30]

### Hit Confirmation and Dose-Response

Compounds identified as "hits" in the primary screen must be re-tested to confirm their activity. This involves re-sourcing the compound from the original stock and testing it in the same primary assay. Confirmed hits then proceed to dose-response analysis, where the compound is tested across a range of concentrations (typically using a 10-point serial dilution) to determine its potency, expressed as the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration).[31][32][33] These values are derived by fitting the data to a sigmoidal dose-response curve.[31][34]

## The Challenge of Indole Artifacts: Counter-Screening

Indole scaffolds, while valuable, can sometimes cause assay artifacts. It is critical to perform counter-screens to eliminate false positives early in the discovery pipeline.

- Fluorescence Interference: Indole rings can be intrinsically fluorescent, which can interfere with fluorescence-based assays like FP.[35][36] This can be identified by pre-reading plates after compound addition but before reagent addition. Using far-red fluorescent probes can also mitigate this issue, as fewer library compounds fluoresce at longer wavelengths.[35]
- Promiscuous Inhibition via Aggregation: At micromolar concentrations, some organic molecules, including certain indole derivatives, can form colloidal aggregates that non-specifically sequester and inhibit proteins.[37][38][39][40] This is a major source of false positives in HTS.[39]
  - Counter-Screen Protocol: A simple way to test for aggregation is to repeat the assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). The activity of true inhibitors should be unaffected, while the apparent activity of aggregators will be significantly reduced or eliminated.[41]



[Click to download full resolution via product page](#)

Figure 3: Logic diagram for triaging hits and identifying common artifacts.

## Conclusion

Screening **6-ethyl-1H-indole** libraries offers a promising avenue for the discovery of novel therapeutics. The success of such a campaign relies on a deep understanding of HTS principles, the selection of appropriate and robust assay technologies, and a rigorous, multi-step process for data analysis and hit validation. By employing the detailed protocols and strategic insights provided in this guide—from target-based FP assays to cell-based phenotypic screens and advanced AlphaScreen technologies—researchers can effectively navigate the complexities of HTS. Crucially, the implementation of systematic counter-screens to identify and discard artifacts like compound fluorescence and aggregation is essential for ensuring the integrity of the final hit list and focusing resources on the most promising lead candidates.

## References

- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applic
- CellTiter-Glo® Luminescent Cell Viability Assay Protocol.
- AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions.NIH.
- Recent Developments in the Discovery of Indole-based Scaffolds as Promising Targeted Cancer Therapeutics.RSC Publishing.
- A Review of the Therapeutic Importance of Indole Scaffold in Drug Discovery.Bentham Science.
- A Review of the Therapeutic Importance of Indole Scaffold in Drug Discovery.
- Indole-Based Scaffolds in Medicinal Chemistry: Recent Advances and Perspectives.ijrpr.
- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applic
- Development of high throughput screening assays using fluorescence polarization: nuclear receptor-ligand-binding and kinase/phosph
- Dose–Response Curves and the Determination of IC50 and EC50 Values.
- High-throughput Screening Steps.UCSF Small Molecule Discovery Center (SMDC).
- Design and implementation of high-throughput screening assays.PubMed.
- CellTiter-Glo® Luminescent Cell Viability Assay Quick Protocol #FB256.
- Identification and prediction of promiscuous aggregating inhibitors among known drugs.Journal of Medicinal Chemistry.
- High-throughput assays for promiscuous inhibitors.PubMed - NIH.
- CellTiter-Glo® Luminescent Cell Viability Assay.
- Stoichiometry and Physical Chemistry of Promiscuous Aggreg
- High Throughput Screening (HTS).BOC Sciences.
- Dose–Response Curves and the Determination of IC 50 and EC 50 Values.

- Fluorescence Polariz
- High-throughput screening.Wikipedia.
- A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery.Anticancer Research.
- Assay performance and the Z'-factor in HTS.Drug Target Review.
- High-throughput Assays for Promiscuous Inhibitors.
- Redder Is Better: Far-Red PolarScreen™ FP Kinase Assay.Thermo Fisher Scientific.
- CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin, TB288.
- Promiscuous aggregate-based inhibitors promote enzyme unfolding.SciSpace.
- Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1.PubMed.
- Data Analysis Approaches in High Throughput Screening.Semantic Scholar.
- 50% of what? How exactly are IC50 and EC50 defined?GraphPad.
- AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions.PubMed.
- Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Form
- Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Tre
- Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Rel
- Dose–Response Curves and the Determination of IC50 and EC50 Values.
- Data analysis approaches in high throughput screening.SlideShare.
- Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents.MDPI.
- CellTiter-Glo Assay.Oslo University Hospital.
- Hit Selection in High-Throughput Screening.News-Medical.Net.
- On HTS: Hit Selection.Science and Technology of Assay Development.
- Drug dose-response data analysis.
- Application of Indole in Drug Targeting Design.BOC Sciences.
- AlphaScreen.BMG LABTECH.
- AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions.
- AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions.
- Interference with Fluorescence and Absorbance.Assay Guidance Manual - NCBI Bookshelf.
- Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference.PMC - NIH.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. [benthamdirect.com](http://benthamdirect.com) [benthamdirect.com]
- 2. [ijrpr.com](http://ijrpr.com) [ijrpr.com]
- 3. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Developments in the Discovery of Indole-based Scaffolds as Promising Targeted Cancer Therapeutics - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [researchgate.net](http://researchgate.net) [researchgate.net]
- 7. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [mdpi.com](http://mdpi.com) [mdpi.com]
- 9. [buildingblock.bocsci.com](http://buildingblock.bocsci.com) [buildingblock.bocsci.com]
- 10. High-throughput screening - Wikipedia [en.wikipedia.org]
- 11. Design and implementation of high-throughput screening assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. | Anticancer Research [ar.iiarjournals.org]
- 13. [mdpi.com](http://mdpi.com) [mdpi.com]
- 14. Development of high throughput screening assays using fluorescence polarization: nuclear receptor-ligand-binding and kinase/phosphatase assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
- 16. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]

- 17. CellTiter-Glo® Luminescent Cell Viability Assay [worldwide.promega.com]
- 18. promega.com [promega.com]
- 19. promega.com [promega.com]
- 20. OUH - Protocols [ous-research.no]
- 21. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. bmglabtech.com [bmglabtech.com]
- 23. researchgate.net [researchgate.net]
- 24. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions | Springer Nature Experiments [experiments.springernature.com]
- 26. drugtargetreview.com [drugtargetreview.com]
- 27. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 28. rna.uzh.ch [rna.uzh.ch]
- 29. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 30. assay.dev [assay.dev]
- 31. pubs.acs.org [pubs.acs.org]
- 32. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
- 33. towardsdatascience.com [towardsdatascience.com]
- 34. pubs.acs.org [pubs.acs.org]
- 35. documents.thermofisher.com [documents.thermofisher.com]
- 36. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 37. [PDF] Identification and prediction of promiscuous aggregating inhibitors among known drugs. | Semantic Scholar [semanticscholar.org]
- 38. High-throughput assays for promiscuous inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 39. Stoichiometry and Physical Chemistry of Promiscuous Aggregate-Based Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 40. researchgate.net [researchgate.net]
- 41. scispace.com [scispace.com]
- To cite this document: BenchChem. [High-throughput screening assays for 6-ethyl-1H-indole libraries]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1341951#high-throughput-screening-assays-for-6-ethyl-1h-indole-libraries]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)